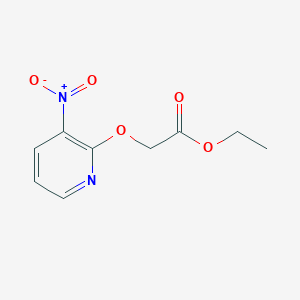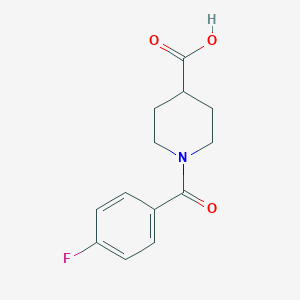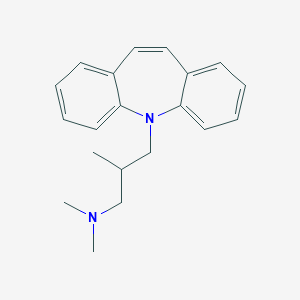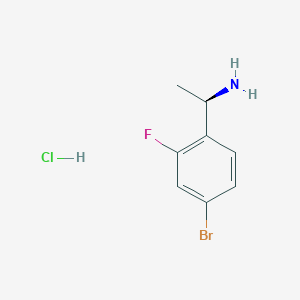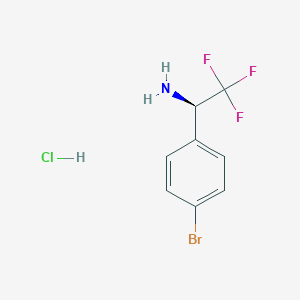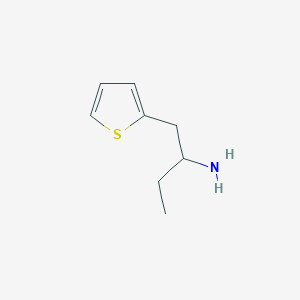
1-(Thiophen-2-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-2-yl)butan-2-amine, also known as TBA-2, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. TBA-2 is a relatively new compound, and its synthesis method and mechanism of action are still being studied.
Aplicaciones Científicas De Investigación
1-(Thiophen-2-yl)butan-2-amine has been studied for its potential use in scientific research. It has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(Thiophen-2-yl)butan-2-amine has also been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward. These properties make 1-(Thiophen-2-yl)butan-2-amine a potential tool for studying the role of these receptors in various physiological and pathological conditions.
Mecanismo De Acción
The mechanism of action of 1-(Thiophen-2-yl)butan-2-amine is still being studied, but it is believed to involve the activation of the serotonin 5-HT2A receptor and the dopamine D2 receptor. 1-(Thiophen-2-yl)butan-2-amine has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its psychoactive effects. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the activity of the prefrontal cortex, which is involved in the regulation of cognitive and emotional processes.
Efectos Bioquímicos Y Fisiológicos
1-(Thiophen-2-yl)butan-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its psychoactive effects. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the activity of the prefrontal cortex, which is involved in the regulation of cognitive and emotional processes. 1-(Thiophen-2-yl)butan-2-amine has been shown to have a long duration of action, with effects lasting up to 12 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Thiophen-2-yl)butan-2-amine has several advantages for use in lab experiments. It has been shown to have a high affinity for the serotonin 5-HT2A receptor and the dopamine D2 receptor, which makes it a potential tool for studying the role of these receptors in various physiological and pathological conditions. 1-(Thiophen-2-yl)butan-2-amine has also been shown to have a long duration of action, which may be useful for studying the long-term effects of receptor activation. However, 1-(Thiophen-2-yl)butan-2-amine has several limitations for use in lab experiments. It is a relatively new compound, and its synthesis method and mechanism of action are still being studied. There is limited information available on its safety and toxicity, and further studies are needed to fully understand its potential risks.
Direcciones Futuras
There are several future directions for research on 1-(Thiophen-2-yl)butan-2-amine. One area of research could focus on the potential therapeutic applications of 1-(Thiophen-2-yl)butan-2-amine. Its affinity for the serotonin 5-HT2A receptor and the dopamine D2 receptor make it a potential tool for studying the role of these receptors in various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Another area of research could focus on the safety and toxicity of 1-(Thiophen-2-yl)butan-2-amine. Further studies are needed to fully understand the potential risks of 1-(Thiophen-2-yl)butan-2-amine and its long-term effects on the brain and body. Additionally, research could focus on the development of new compounds that are similar to 1-(Thiophen-2-yl)butan-2-amine but have improved safety and efficacy profiles.
Métodos De Síntesis
The synthesis method for 1-(Thiophen-2-yl)butan-2-amine is still being studied, and there is limited information available on the process. However, researchers have reported that 1-(Thiophen-2-yl)butan-2-amine can be synthesized from 2-thiophenylacetonitrile, which is converted into 2-thiophenylacetamide using lithium aluminum hydride. The 2-thiophenylacetamide is then reacted with 2-bromobutane in the presence of potassium carbonate to form 1-(Thiophen-2-yl)butan-2-amine.
Propiedades
Número CAS |
138769-17-2 |
|---|---|
Nombre del producto |
1-(Thiophen-2-yl)butan-2-amine |
Fórmula molecular |
C8H13NS |
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
1-thiophen-2-ylbutan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6,9H2,1H3 |
Clave InChI |
ROSMJBLXJLMJLV-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC=CS1)N |
SMILES canónico |
CCC(CC1=CC=CS1)N |
Sinónimos |
2-Thiopheneethanamine, -alpha--ethyl-, (+)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



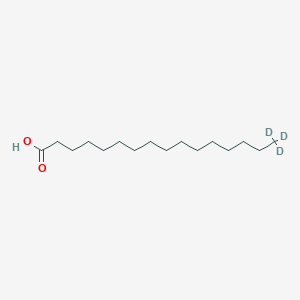
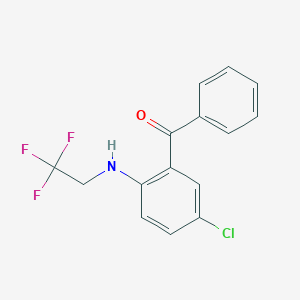
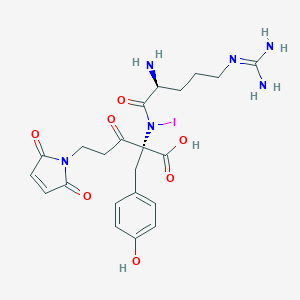
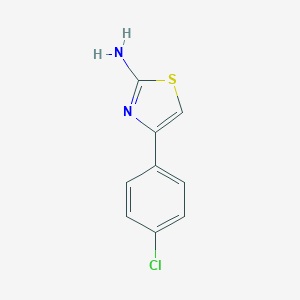
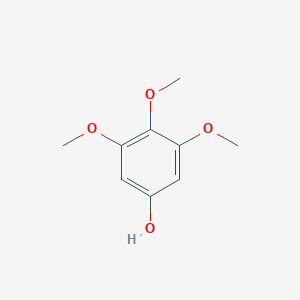
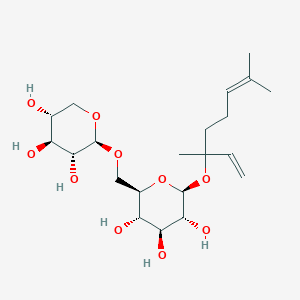
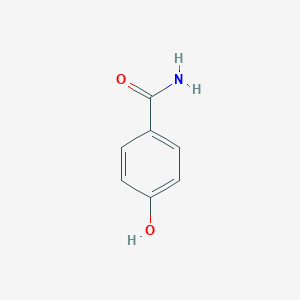
![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)

